

Crystal Structure of 3,5-Dichloropyridazine: A Review of Available Data

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Compound of Interest

Compound Name: 3,5-Dichloropyridazine

Cat. No.: B104411

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Abstract

3,5-Dichloropyridazine is a heterocyclic compound of interest in pharmaceutical and agrochemical research. A thorough understanding of its three-dimensional structure is crucial for designing and developing new molecules with desired biological activities. This document aims to provide a comprehensive technical guide on the crystal structure analysis of **3,5-Dichloropyridazine**. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for this specific compound. While information on its synthesis and basic physical properties is available, detailed X-ray crystallographic data, including unit cell parameters, space group, and atomic coordinates, remains unpublished. This guide will therefore summarize the available information and outline the necessary experimental protocols that would be required for a full crystal structure determination.

Introduction

3,5-Dichloropyridazine (CAS No: 1837-55-4) is a substituted pyridazine ring system with chlorine atoms at the 3 and 5 positions. The pyridazine core is a common scaffold in medicinal chemistry, and its halogenated derivatives serve as versatile building blocks for the synthesis of more complex molecules. A detailed knowledge of the crystal structure would provide invaluable insights into its intermolecular interactions, solid-state packing, and overall molecular geometry, which are critical for structure-based drug design and materials science applications.

Despite its importance, to the best of our knowledge, a single-crystal X-ray diffraction study on **3,5-Dichloropyridazine** has not been reported in the literature.

Synthesis and Crystallization

Synthesis

A common synthetic route to **3,5-Dichloropyridazine** involves the reaction of a suitable precursor with a chlorinating agent. While specific details for this isomer can vary, a general approach for the synthesis of dichloropyridazines has been reported.

Crystallization

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For a compound like **3,5-Dichloropyridazine**, which is a solid at room temperature, several crystallization techniques could be employed:

- Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
- Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystal growth.
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent and crystallization method is often determined empirically.

Proposed Experimental Protocol for Crystal Structure Determination

Should a researcher undertake the crystal structure analysis of **3,5-Dichloropyridazine**, the following experimental workflow would be typical.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with an X-ray source (e.g., Mo-K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Data Processing

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This is typically done using software packages such as CrysAlisPro, SAINT, or XDS.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors. This is typically performed using software like SHELXL, Olex2, or CRYSTALS.

Anticipated Crystallographic Data

Upon successful structure determination, the following quantitative data would be obtained and should be presented in a tabular format for clarity.

Table 1: Crystal Data and Structure Refinement Details for **3,5-Dichloropyridazine**

Parameter	Value
Empirical formula	C ₄ H ₂ Cl ₂ N ₂
Formula weight	148.98
Temperature	To be determined (e.g., 100(2) K)
Wavelength	To be determined (e.g., 0.71073 Å)
Crystal system	To be determined
Space group	To be determined
Unit cell dimensions	a = To be determined Å α = 90°
b = To be determined Å β = To be determined °	
c = To be determined Å γ = 90°	
Volume	To be determined Å ³
Z	To be determined
Density (calculated)	To be determined Mg/m ³
Absorption coefficient	To be determined mm ⁻¹
F(000)	To be determined
Crystal size	To be determined mm
Theta range for data collection	To be determined °
Index ranges	To be determined
Reflections collected	To be determined
Independent reflections	To be determined [R(int) = value]
Completeness to theta	To be determined %
Absorption correction	To be determined
Refinement method	Full-matrix least-squares on F ²
Data / restraints / params	To be determined

Goodness-of-fit on F ²	To be determined
Final R indices [$I > 2\sigma(I)$]	R1 = To be determined, wR2 = To be determined
R indices (all data)	R1 = To be determined, wR2 = To be determined
Largest diff. peak and hole	To be determined e.Å ⁻³

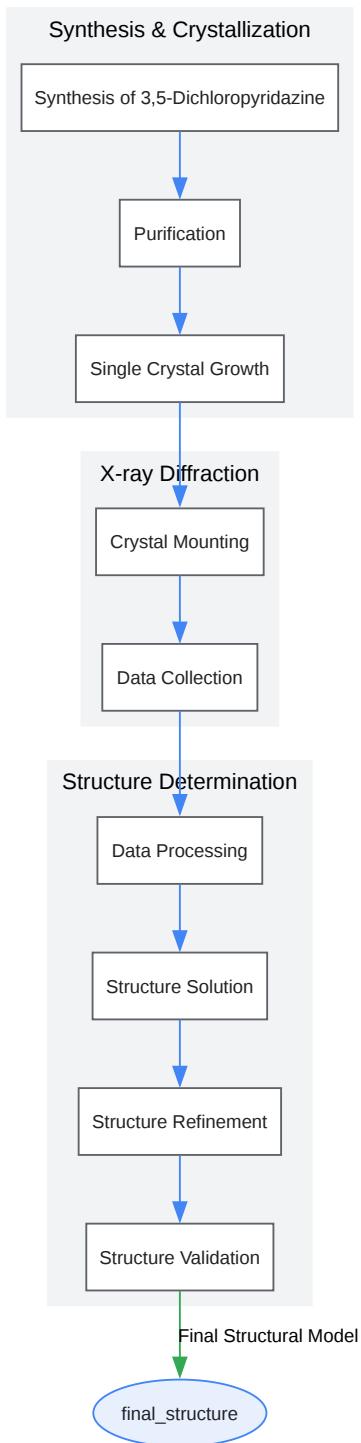
Table 2: Selected Bond Lengths (Å) and Angles (°) for **3,5-Dichloropyridazine**

Bond/Angle	Length/Angle
Cl(1)-C(3)	To be determined
Cl(2)-C(5)	To be determined
N(1)-N(2)	To be determined
N(1)-C(6)	To be determined
N(2)-C(3)	To be determined
C(3)-C(4)	To be determined
C(4)-C(5)	To be determined
C(5)-C(6)	To be determined
N(2)-N(1)-C(6)	To be determined
N(1)-N(2)-C(3)	To be determined
Cl(1)-C(3)-N(2)	To be determined
Cl(1)-C(3)-C(4)	To be determined
N(2)-C(3)-C(4)	To be determined
C(3)-C(4)-C(5)	To be determined
Cl(2)-C(5)-C(4)	To be determined
Cl(2)-C(5)-C(6)	To be determined
C(4)-C(5)-C(6)	To be determined
N(1)-C(6)-C(5)	To be determined

Visualization of Experimental Workflow

The logical flow of a crystal structure analysis experiment can be visualized as follows:

Experimental Workflow for Crystal Structure Analysis

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Caption: Experimental workflow for crystal structure analysis.

Conclusion

While **3,5-Dichloropyridazine** is a compound of significant interest, a definitive crystal structure analysis is currently absent from the scientific literature. This guide has outlined the necessary experimental procedures and the types of data that would be generated from such a study. The determination of the crystal structure of **3,5-Dichloropyridazine** would be a valuable contribution to the fields of chemistry and drug discovery, providing a solid foundation for future molecular design and development efforts. Researchers are encouraged to pursue this investigation to fill the existing knowledge gap.

- To cite this document: BenchChem. [Crystal Structure of 3,5-Dichloropyridazine: A Review of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104411#crystal-structure-analysis-of-3-5-dichloropyridazine\]](https://www.benchchem.com/product/b104411#crystal-structure-analysis-of-3-5-dichloropyridazine)

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